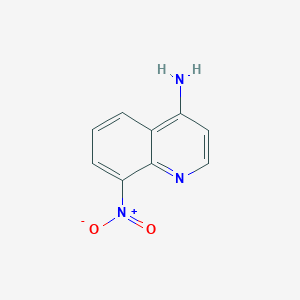
8-Nitroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroquinolin-4-amine is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
8-Nitroquinolin-4-amine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell growth in tumor cells overexpressing epidermal growth factor receptors (EGFR) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 1.5 |
| This compound | MDA-MB-468 | 2.0 |
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess bacteriostatic effects against various bacterial strains, making it a candidate for antibiotic development .
Biological Research
The compound's mechanism of action often involves interaction with specific enzymes and proteins:
- Enzyme Inhibition : It can inhibit certain enzymes crucial for microbial DNA synthesis, leading to cell death .
- Gene Expression Modulation : Research indicates that it may influence gene expression patterns, contributing to its antiproliferative effects .
Material Science
In addition to biological applications, this compound is utilized in material science:
- Dyes and Pigments : Its chemical structure allows it to be used in the synthesis of dyes and pigments, providing vibrant colors in various industrial applications .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer potential of 8-nitroquinolin-4-amines demonstrated their ability to inhibit EGFR activity significantly. Using sulforhodamine B assays, researchers evaluated antiproliferative effects on human epidermoid carcinoma cells, revealing promising results for targeted cancer therapies .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the SAR of 8-nitroquinoline derivatives, identifying key structural features that enhance biological activity. This analysis provided insights into optimizing these compounds for better therapeutic efficacy . The study highlighted how modifications at specific positions on the quinoline ring could lead to increased potency against cancer cell lines.
Analyse Chemischer Reaktionen
Reduction to Aminoquinolines
The nitro group in 8-nitroquinolin-4-amine undergoes facile reduction to yield amino derivatives, a critical step in synthesizing bioactive compounds.
Key Findings:
-
Catalytic Hydrogenation : Raney nickel in ethanol reduces nitroquinolines to aminoquinolines with yields up to 86% . For this compound, this yields 8-aminoquinolin-4-amine, confirmed by distinctive 1H-NMR signals at δ 4.1–4.9 ppm for NH2 protons .
-
Stannous Chloride Reduction : In mild conditions, SnCl2 selectively reduces the nitro group while preserving functional groups (e.g., hydroxyl, halogen) .
Table 1: Reduction Conditions and Outcomes
| Reducing Agent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| Raney Ni | Ethanol | Reflux | 86 | 8-Aminoquinolin-4-amine |
| SnCl2 | HCl/EtOH | 25°C | 78 | 8-Aminoquinolin-4-amine |
Nucleophilic Substitution Reactions
The electron-deficient quinoline ring facilitates nucleophilic substitutions, particularly vicarious nucleophilic substitution (VNS) and aromatic nucleophilic substitution (SNAr).
VNS Reaction:
-
Potassium 9H-carbazol-9-ide substitutes hydrogen at the C7 position of this compound in THF under reflux, forming 9-(8-nitroquinolin-7-yl)-9H-carbazole (5a ) and (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one (5b ) .
-
Competing SNAr occurs when a halogen (e.g., Cl) is present at C4, leading to products like 9,9’-(8-nitroquinoline-4,7-diyl)bis(9H-carbazole) .
Mechanistic Insight :
-
VNS proceeds via deprotonation of the σ-adduct intermediate, while SNAr involves direct displacement of halide by nucleophiles .
Condensation and Conjugate Formation
The amino group in reduced derivatives enables condensation with electrophiles:
Amino Acid Conjugation:
-
8-Aminoquinolin-4-amine reacts with Boc-protected amino acids (e.g., Z-glycine) via DCC coupling in CH2Cl2, yielding conjugates like 56–89 with applications in drug design .
-
Yields depend on steric and electronic effects of substituents, with methoxy and tert-butyl groups enhancing stability .
Representative Reaction :
8-Aminoquinolin-4-amine+Z-GlycineDCC/CH2Cl2Conjugate (85% yield)[5]
Cycloaddition and Annulation
While direct evidence for this compound is limited, analogous nitroquinolones undergo cycloaddition:
-
Nitroalkene Reactivity : Steric strain in nitroquinolones (e.g., TNQ) enables Diels-Alder reactions with dienes, forming fused polycyclic structures .
-
Hypothesis : The nitro group in this compound may similarly activate the ring for [4+2] cycloadditions under catalytic conditions.
Competing Side Reactions
-
Methyl Group Deprotonation : In derivatives with C2-methyl groups (e.g., 8-isopropyl-2-methyl-5-nitroquinoline), base-mediated deprotonation competes with VNS, leading to unexpected products like 5d .
-
Nitroso Intermediate Formation : Elimination of water during VNS generates nitroso derivatives (e.g., 5b ), complicating reaction mixtures .
Functional Group Compatibility
The nitro group tolerates:
Eigenschaften
CAS-Nummer |
89770-26-3 |
|---|---|
Molekularformel |
C9H7N3O2 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
8-nitroquinolin-4-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H,(H2,10,11) |
InChI-Schlüssel |
KHXNBKYPUALXTE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















